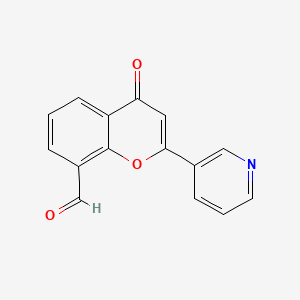
4-Oxo-2-(pyridin-3-yl)-4H-1-benzopyran-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of 4-aminopyridin-2(1H)-ones, arylglyoxal hydrates, and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction yields the desired product with high efficiency .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and avoiding hazardous catalysts, are likely to be employed to ensure sustainability and safety in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are studied for their potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, its antiproliferative activity may be due to the inhibition of key enzymes involved in cell division .
Vergleich Mit ähnlichen Verbindungen
4-Oxo-4H-chromene-8-carbaldehyde: Lacks the pyridinyl group, which may result in different biological activities.
2-(Pyridin-3-yl)-4H-chromene:
Uniqueness: 4-Oxo-2-(pyridin-3-yl)-4H-chromene-8-carbaldehyde is unique due to the presence of both the pyridinyl and aldehyde groups, which confer distinct chemical reactivity and biological activities. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
94127-36-3 |
|---|---|
Molekularformel |
C15H9NO3 |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
4-oxo-2-pyridin-3-ylchromene-8-carbaldehyde |
InChI |
InChI=1S/C15H9NO3/c17-9-11-3-1-5-12-13(18)7-14(19-15(11)12)10-4-2-6-16-8-10/h1-9H |
InChI-Schlüssel |
IIIHOSMRFSAJEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CN=CC=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
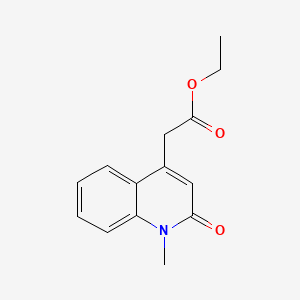
![Methyl 9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylate](/img/structure/B11865869.png)

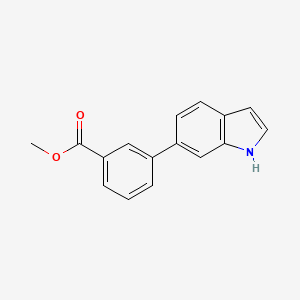
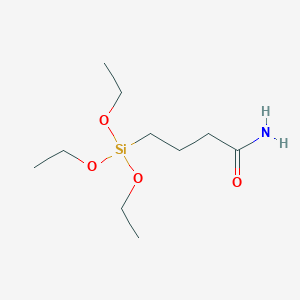
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
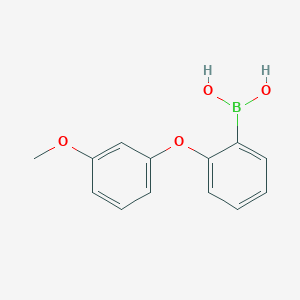

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)



